molecular formula C18H20N2O3 B2507021 N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline CAS No. 946744-20-3

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline

Cat. No. B2507021
CAS RN: 946744-20-3
M. Wt: 312.369
InChI Key: JDNQNSWDMKLEMI-UHFFFAOYSA-N
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Description

The compound "N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline" is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indole derivatives, such as the ones mentioned in the provided papers, are synthesized and characterized for various applications, including their potential as antimicrobial agents, dyes, and anti-inflammatory drugs. These compounds are often characterized by their spectroscopic properties and molecular structures, which are crucial for understanding their reactivity and interactions with biological targets .

Synthesis Analysis

The synthesis of indole derivatives involves various chemical reactions, often starting with aniline or its derivatives. For instance, the synthesis of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives involves characterizing the compounds using IR, 1H NMR, and 13C NMR spectral techniques . Similarly, the synthesis of 3-H-indolo-2-dimethinehemicyanine dyes is achieved through the condensation of (1,3,3-trimethylindolin-2-ylidene)acetaldehyde with anilines in acetic acid . These methods demonstrate the versatility of synthetic approaches to create a wide array of indole derivatives with varying substituents and properties.

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed by techniques such as single crystal XRD analysis and optimized using computational methods like density functional theory (DFT). The geometrical parameters obtained from these methods provide insights into the stability and charge delocalization within the molecule, which are important for understanding their reactivity and potential as nonlinear optical (NLO) materials . The molecular structure is also crucial for the docking studies that predict the interaction of these molecules with biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, which are influenced by their molecular structure and electronic properties. For example, the solvatochromic behavior of 3-H-indolo-2-dimethinehemicyanine dyes indicates electron delocalization through the cationic polymethine chain, characteristic of hemicyanine dyes . The reactivity of these compounds can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their redox potential and, consequently, their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as their spectroscopic characteristics, ionization constants, and solvatochromic behavior, are essential for their practical applications. For instance, the pKa values and solvatochromic shifts provide information about the electronic distribution and the environment's influence on the molecule . The physicochemical tests, including UV-visible spectroscopy, help in understanding the photochromic and thermochromic properties of these compounds . These properties are not only important for their potential use as dyes but also for their pharmacological applications, as they can affect the absorption, distribution, metabolism, and excretion (ADME) of the drugs .

Scientific Research Applications

  • Synthetic Chemistry : A study by Magoulas & Papaioannou (2003) focused on creating novel analogs of the aromatic retinoid acitretin using trimethoxyaniline, indole-3-carboxylic acid, and various dicarboxylic acids. These analogs featured a highly electron-rich benzene ring and amide bonds, offering potential applications in retinoid-related research and therapies (Magoulas & Papaioannou, 2003).

  • Anticancer Research : Valderrama et al. (2017) explored the synthesis of 2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones, assessing their cytotoxic activities on cancer cells. The creation of these compounds opens new avenues for developing potential anticancer agents (Valderrama et al., 2017).

  • Material Science : A study conducted by Guillaume et al. (2009) synthesized 3,4,5-Trimethoxy N-(salicylidene) aniline, characterizing it through spectroscopy and analyzing its physicochemical properties. The findings contribute to our understanding of the material's structural and electronic characteristics, which could be relevant in various applications (Guillaume et al., 2009).

  • Pharmacological Research : Katiyar et al. (2015) synthesized and evaluated N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives for their cytotoxic properties against various cancer cell lines. This research demonstrates the potential of indole derivatives as anticancer agents (Katiyar et al., 2015).

  • Biochemistry and Molecular Biology : Research by Bentabed-Ababsa et al. (2009) on the [3 + 2] cycloaddition reactions between carbonyl ylides and aldehydes/imines, including trimethoxybenzaldehyde, has expanded our understanding of reaction mechanisms and product formation in organic chemistry (Bentabed-Ababsa et al., 2009).

  • Antimicrobial Research : Nagarapu & Pingili (2014) synthesized novel indole-based 1,3,4-oxadiazoles and evaluated their antimicrobial activity. This research contributes to the search for new antibacterial and antifungal agents (Nagarapu & Pingili, 2014).

Mechanism of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Safety measures for handling indole derivatives include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of great interest to researchers for synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-21-16-9-14(10-17(22-2)18(16)23-3)20-11-12-4-5-15-13(8-12)6-7-19-15/h4-10,19-20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNQNSWDMKLEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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